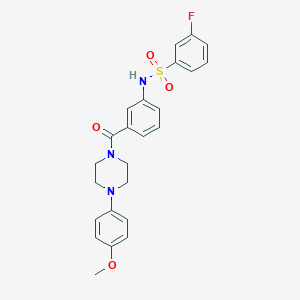

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

描述

The compound 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS: 690643-51-7, Molecular Formula: C₂₄H₂₄FN₃O₄S) is a benzenesulfonamide derivative featuring a piperazine-1-carbonyl linker and a 4-methoxyphenyl substituent . Its molecular weight is 469.531 g/mol, and it is characterized by a fluorine atom at the 3-position of the benzenesulfonamide moiety. This structural framework is commonly associated with bioactive molecules targeting enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs), due to the sulfonamide group's hydrogen-bonding capabilities and the piperazine ring's conformational flexibility .

作用机制

Target of Action

It is classified as a piperazine derivative , a class of compounds known for their diverse biological activities.

Mode of Action

The compound’s unique molecular structure, which includes a piperazine moiety, suggests that it may interact with its targets in a manner similar to other piperazine derivatives .

生物活性

3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 463.59 g/mol. The presence of the fluorine atom and the piperazine moiety are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate specific biochemical pathways by binding to target proteins, influencing their activity. The sulfonamide group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Antiviral Activity

Research indicates that compounds with similar piperazine structures exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against various viral strains, with EC50 values indicating potent activity in cellular models. A study highlighted that modifications at specific positions on the piperazine ring can enhance antiviral efficacy significantly .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been tested against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). Notably, compounds with structural similarities demonstrated IC50 values as low as 0.054 µM against A549 cells, indicating strong antiproliferative effects . The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase, mediated by caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine enhances receptor binding affinity.

- Piperazine Ring : Variations in the piperazine moiety can lead to changes in selectivity and potency against specific targets.

- Sulfonamide Group : This group is essential for maintaining solubility and enhancing pharmacokinetic properties.

Study 1: Antiviral Efficacy

In a controlled study, a related compound was tested for its antiviral properties against HIV-1. The results showed that certain derivatives exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications could lead to enhanced antiviral profiles .

Study 2: Anticancer Properties

Another study evaluated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated that specific substitutions on the phenyl rings resulted in compounds with IC50 values below 1 µM, demonstrating potent cytotoxicity and potential for clinical application .

Data Summary Table

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperazine derivatives, including those similar to 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide. These compounds have been investigated for their ability to inhibit viral replication and their interaction with viral proteins. For instance, a review covering literature from 2010 to 2023 discusses various piperazine derivatives as antiviral agents, indicating their potential efficacy against a range of viruses .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that derivatives with similar piperazine structures can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, compounds with modifications on the piperazine ring have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, some related compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding the metabolic pathways of these compounds can inform their therapeutic use and predict potential drug interactions.

Interaction with Receptors

Compounds similar to this compound may interact with various receptors in the body, modulating physiological responses. Research into piperazine derivatives has indicated their role as modulators of P2X receptors, which are involved in pain signaling . This suggests potential applications in pain management therapies.

Synthesis and Evaluation

A notable study focused on synthesizing piperazinone derivatives and evaluating their biological activities. The synthesized compounds exhibited varying degrees of antiviral and anticancer activities, demonstrating the importance of structural modifications in enhancing efficacy .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 657 | |

| Compound B | Anticancer | 0.054 | |

| Compound C | Pain Modulation | Not specified |

Clinical Implications

The implications of these findings extend to clinical settings where such compounds could be developed into therapeutic agents for treating viral infections or cancers. The ongoing research into their pharmacokinetics and toxicity profiles is essential for advancing these compounds toward clinical trials.

常见问题

Q. Basic Synthesis and Reaction Optimization

Q. Q: What are the optimal reaction conditions for synthesizing the piperazine-1-carbonyl intermediate in this compound?

A: The piperazine-1-carbonyl moiety can be synthesized via a coupling reaction between 1-(4-methoxyphenyl)piperazine and a benzoyl chloride derivative. Key steps include:

- Using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in N,N-dimethylacetamide (DMA) at 80–100°C for 6–12 hours .

- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the intermediate .

- Yield optimization requires stoichiometric control of the base (e.g., triethylamine) to minimize side reactions.

Q. Advanced Purification Challenges

Q. Q: How can researchers address low solubility of intermediates during purification?

A: Insoluble intermediates, such as the free base of the piperazine derivative, can be converted to salts (e.g., hydrochloride or phosphate salts) using acidic conditions (e.g., HCl in ethanol). This improves crystallinity and enables X-ray powder diffraction (XRPD) to confirm purity . For example:

- Dissolve the crude product in ethanol , add conc. HCl dropwise, and recrystallize at 4°C.

- Characterize the salt form using TGA/DSC to assess thermal stability and hydration .

Q. Structural Characterization

Q. Q: What analytical techniques are critical for confirming the sulfonamide and piperazine connectivity?

A:

- NMR Spectroscopy : 1H/13C NMR to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons adjacent to sulfonyl groups) and piperazine ring integration (δ ~3.0–4.0 ppm for N-CH2 groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C25H25FN3O4S: 506.1445).

- FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Q. Advanced Mechanistic Insights

Q. Q: How do electron-withdrawing groups (e.g., 3-fluoro) influence reactivity in nucleophilic substitution?

A: The 3-fluoro substituent on the benzenesulfonamide moiety deactivates the aromatic ring, reducing electrophilicity. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) for coupling reactions. For example:

- Use DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to enhance nucleophilicity of the piperazine nitrogen .

- Monitor reaction progress via HPLC to detect unreacted starting material and optimize time/temperature .

Q. Handling Contradictory Data in SAR Studies

Q. Q: How to resolve discrepancies in biological activity data for analogs with varying substituents?

A:

- Perform dose-response assays to validate potency trends (e.g., IC50 values for receptor binding).

- Use molecular docking simulations to correlate substituent effects (e.g., 4-methoxyphenyl vs. 2,4-dichlorophenyl) with binding affinity .

- Cross-reference XRPD data to rule out polymorphic interference in activity measurements .

Q. Solubility and Formulation for In Vitro Studies

Q. Q: What formulation strategies improve aqueous solubility for in vitro assays?

A:

- Prepare DMSO stock solutions (10–50 mM) and dilute in assay buffer with <1% DMSO to avoid cytotoxicity.

- For insoluble analogs, use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .

- Validate solubility via dynamic light scattering (DLS) to ensure no precipitation in biological media.

Q. Advanced Synthetic Methodology

Q. Q: How to optimize multi-step synthesis yields while minimizing byproducts?

A:

- Employ flow chemistry for exothermic steps (e.g., CDI-mediated couplings) to improve heat dissipation and scalability .

- Use design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature) and identify optimal conditions.

- Implement in-line FT-IR to monitor intermediate formation and terminate reactions at >90% conversion .

Q. Stability and Storage

Q. Q: What storage conditions prevent degradation of the sulfonamide moiety?

A:

相似化合物的比较

Structural Analogs with Piperazine-Carbonyl Linkers

(a) 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide (CAS: 690245-63-7)

- Structural Differences : Replaces the 4-methoxyphenyl group on piperazine with a phenyl group and uses a benzyl linker instead of a phenyl group in the sulfonamide moiety.

- The benzyl linker could influence steric hindrance or solubility .

(b) 3-(4-(4-Methoxybenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7, )

- Structural Differences : Substitutes the benzenesulfonamide with a benzamide and introduces a trifluoromethylphenyl group.

- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide may reduce hydrogen-bonding interactions compared to sulfonamide .

(c) 4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide ()

- Structural Differences: Incorporates a tetrazolylmethyl-trifluoromethylphenyl propanoyl group instead of 4-methoxyphenyl.

- Functional Impact : The tetrazole ring and trifluoromethyl group enhance potency (IC₅₀ = 0.021 µM) by improving target binding and pharmacokinetic properties .

Analogs with Modified Sulfonamide Moieties

(a) N-(3-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22e, )

- Structural Differences : Replaces benzenesulfonamide with a carboxamide linked to a benzooxazine moiety.

- Functional Impact: The carboxamide group may reduce acidity compared to sulfonamide, affecting solubility and target interactions.

(b) 3-Fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide ()

- Structural Differences: Incorporates a pyrimidinylamino group instead of the piperazine-carbonyl linker.

- Functional Impact : The pyrimidine ring may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Key Observations :

Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding interactions with target proteins, enhancing binding affinity .

Fluorine and Trifluoromethyl Groups : Fluorine improves metabolic stability and membrane permeability, while trifluoromethyl enhances lipophilicity and potency .

属性

IUPAC Name |

3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGNUFYJVOXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328501 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690643-51-7 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。